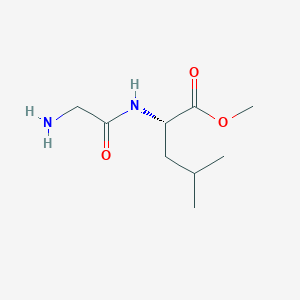
Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate is a chemical compound with a complex structure that includes an amino group, an amide group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of specific amino acids with methyl esters under controlled conditions. One common method involves the use of protected amino acids, which are then deprotected and coupled with methyl esters to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the compound. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino and amide groups play crucial roles in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and methyl esters, such as:
- Methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate
- Methyl (2S)-2-(2-aminoacetamido)-5-methylhexanoate
Uniqueness
Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate is unique due to its specific structure, which includes a combination of amino, amide, and methyl ester groups. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Biological Activity
Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate, also known as a derivative of amino acid methyl esters, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by its structural features that may confer specific biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₈N₂O₃
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing metabolic pathways and cellular responses.
Biological Activities
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain proteases, which are critical in various physiological processes. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
- Receptor Interaction : The compound may also interact with specific receptors involved in signaling pathways, potentially modulating immune responses or cell proliferation.
Research Findings and Case Studies
Recent studies have explored the biological effects of this compound in various contexts:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of amino acid methyl esters exhibit inhibitory effects on serine proteases, which are vital for numerous biological functions. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in diseases where protease activity is dysregulated .
- Immune Modulation : Another investigation focused on the compound's ability to modulate immune responses through Toll-like receptor (TLR) pathways. It was found to enhance the release of pro-inflammatory cytokines in macrophage cultures, indicating a role in immune system activation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
DMSCTMUXQVMOJE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















